molecular formula C16H18N2OS2 B2861367 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-59-2

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2861367
CAS No.: 896355-59-2
M. Wt: 318.45
InChI Key: JWKZSDDNBJOEKN-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted with a methyl group at position 6 and a benzamide moiety bearing a methylthio (-SMe) group at position 2. This structure combines lipophilic (methylthio, tetrahydro ring) and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

3-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKZSDDNBJOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₈N₂OS₂
  • Molecular Weight : 318.5 g/mol
  • CAS Number : 896355-59-2

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress within biological systems. This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role.

3. Analgesic Effects

This compound also exhibits analgesic effects, indicating its potential use in pain management therapies.

4. Antibacterial and Anticancer Effects

Several studies have reported that this compound possesses antibacterial properties and shows promise in anticancer research. The structural characteristics of the compound may contribute to its effectiveness against various bacterial strains and cancer cell lines.

The biological activity of this compound is believed to involve interactions with multiple biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Interaction studies suggest that this compound may bind to GPCRs, which are integral to many signaling pathways involved in disease processes.
  • Enzyme Inhibition : The inhibition of COX enzymes highlights a specific mechanism through which the compound exerts its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
N-(4-methoxyphenyl)-3-(methylthio)benzamideContains a methoxy group on the phenyl ringAnti-inflammatory
2-AminobenzothiazoleBasic thiazole structureAntibacterial and anticancer
4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)]benzamideBenzamide derivative with benzothiazoleAnti-inflammatory and analgesic

The unique tetrahydrobenzo[d]thiazole moiety combined with a methylthio group enhances the lipophilicity and bioavailability of this compound compared to other similar compounds.

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduced inflammation markers and pain scores compared to control groups.
  • Cell Culture Studies : The compound has shown cytotoxic effects against several cancer cell lines in vitro, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Tetrahydrobenzo[d]thiazole Derivatives with Kinase Inhibitory Activity

Compounds 4i, 4j, 4k, and 4l () share the tetrahydrobenzo[d]thiazole core but differ in substituents:

  • 4i : 4-Fluorophenylurea side chain.
  • 4j/4k : Carboxybenzyl groups.
  • 4l : 4-Methoxyphenylurea.

Key Comparisons :

  • Activity : These compounds inhibit CK2 and GSK3β kinases, with IC₅₀ values in the low micromolar range. The carboxybenzyl derivatives (4j/4k) showed enhanced solubility and binding affinity due to polar carboxylic acid groups, unlike the methylthio group in the target compound, which may prioritize membrane permeability over solubility .
  • Structural Impact : The target compound’s 3-(methylthio)benzamide lacks the urea linkage present in 4i–4l, suggesting divergent binding modes. Methylthio’s electron-rich sulfur atom may engage in hydrophobic or van der Waals interactions distinct from the hydrogen-bonding capabilities of urea .

Antileukemic Agents with Modified Benzamide Substituents

Compounds 4b (3-methoxybenzamide) and 4d (3-bromobenzamide) () feature substituents on the benzamide ring:

  • 4b : 3-Methoxy group (-OMe).
  • 4d : 3-Bromo group (-Br).

Key Comparisons :

  • Biological Activity : While 4b and 4d are antileukemic agents, the methylthio group’s larger atomic radius and lipophilicity may enhance cell membrane penetration compared to -OMe or -Br .

APE1 Inhibitors and DNA Repair Modulators

Compound 3 () contains a tetrahydrothieno[2,3-c]pyridine fused to a benzo[d]thiazole and inhibits APE1 endonuclease.

Key Comparisons :

  • Scaffold Differences: The target compound’s tetrahydrobenzo[d]thiazole lacks the thienopyridine fusion, simplifying the scaffold. This structural simplification may reduce off-target effects but could limit DNA repair protein engagement .

Sulfonyl and Morpholine Derivatives

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () includes a morpholinosulfonyl group, contrasting with the target compound’s methylthio.

Key Comparisons :

  • Polarity: The morpholinosulfonyl group increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration compared to the methylthio group .

Data Tables: Structural and Physical Properties

Compound Name / ID Core Structure Substituents Melting Point (°C) Key Biological Activity
Target Compound Tetrahydrobenzo[d]thiazole 6-Me, 3-(methylthio)benzamide Not reported Hypothesized kinase inhibition
4i () Tetrahydrobenzo[d]thiazole 4-Fluorophenylurea 220–222 CK2/GSK3β inhibition
4b () Tetrahydrobenzo[d]thiazole 3-Methoxybenzamide Not reported Antileukemic
Compound 3 () Tetrahydrothieno[2,3-c]pyridine Acetamide Not reported APE1 inhibition

Preparation Methods

Cyclohexanone-Thiourea Cyclocondensation

A modified Hantzsch thiazole synthesis is employed using 6-methylcyclohexanone , thiourea, and an aromatic aldehyde in dimethyl carbonate (DMC) under reflux. Ammonium acetate (NH$$_4$$OAc) catalyzes the reaction, achieving a 69% yield of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine intermediate. Key steps include:

  • Reagents : 6-methylcyclohexanone (0.1 mol), thiourea (0.1 mol), NH$$_4$$OAc (catalytic), DMC (25 mL).
  • Conditions : Reflux at 95°C for 6 hours.
  • Workup : Filtration, washing with ice-cold water, and recrystallization in ethanol.

Mechanistic Insight : The reaction proceeds via imine formation between cyclohexanone and the aldehyde, followed by nucleophilic attack by thiourea to form the thiazole ring.

Alternative Pathway Using 2-Chlorocyclohexanone

A lower-yielding route (36%) involves 2-chlorocyclohexanone and tert-butyl-2-amino-2-thioxoethylcarbamate in ethanol at 80°C for 40 hours. This method requires acidic/basic workup for purification but is less efficient for introducing the 6-methyl group.

Amide Coupling with 3-(Methylthio)benzoyl Chloride

The amine intermediate is functionalized via amide bond formation using 3-(methylthio)benzoyl chloride or its carboxylic acid derivative.

Acyl Chloride Method

Direct coupling with 3-(methylthio)benzoyl chloride in the presence of NaOH yields the target compound:

  • Reagents : 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1 eq), 3-(methylthio)benzoyl chloride (1.1 eq), NaOH (1.2 eq), DCM.
  • Conditions : Stirring at 0–5°C for 2 hours.
  • Yield : ~70–75% after extraction and recrystallization.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO:

  • Reagents : Amine intermediate (1 eq), 3-(methylthio)benzoic acid (1.1 eq), EDC (1.2 eq), DMSO.
  • Conditions : Room temperature, 12-hour stirring.
  • Yield : 65–70% after HPLC purification.

Optimization and Reaction Analysis

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Dimethyl carbonate NH$$_4$$OAc 95 69
Ethanol None 80 36
DMSO EDC 25 70

Dimethyl carbonate outperforms ethanol in cyclocondensation due to its polar aprotic nature, enhancing nucleophilic attack.

Spectral Characterization

  • IR : 1650 cm$$^{-1}$$ (C=O stretch), 3072 cm$$^{-1}$$ (Ar C–H).
  • $$^1$$H NMR : δ 1.44 (m, 8H, cyclohexane), 8.93 (N=CH), 3.89 (d, 2H, cyclohexane).
  • MS : m/z 169 (M+H)$$^+$$ for the intermediate.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Steric hindrance from the 6-methyl group necessitates prolonged reflux (6+ hours) to ensure complete cyclization.
  • Amide Bond Hydrolysis : Using anhydrous DMSO and EDC minimizes side reactions during coupling.
  • Purification : Recrystallization in ethanol removes unreacted thiourea and aldehydes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of benzo[d]thiazole derivatives with tetrahydrobenzo[d]thiazol-2-amine precursors. Key steps include amidation using 3-(methylthio)benzoyl chloride under inert conditions (e.g., nitrogen atmosphere) and reflux in aprotic solvents like dichloromethane or dimethylformamide . Optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:acyl chloride), and catalysts (e.g., triethylamine for pH stabilization) . Post-synthesis purification via column chromatography or preparative HPLC ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselective amidation and methylthio group placement . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 318.5 vs. calculated 318.45) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . Elemental analysis (C, H, N, S) further corroborates stoichiometric ratios .

Q. What in vitro assays are suitable for initial screening of its anticancer and antimicrobial activities?

  • Methodological Answer : For anticancer activity, use the NCI-60 cell line panel, focusing on lung (NCI-H522) and melanoma (LOX IMVI) models, with growth inhibition measured via MTT assay (IC₅₀ determination) . For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with triplicate experiments .

Advanced Research Questions

Q. How does the compound’s structural arrangement influence its binding affinity to biological targets compared to analogs?

  • Methodological Answer : The 4,5,6,7-tetrahydrobenzo[d]thiazole core enhances rigidity, promoting hydrophobic interactions with kinase ATP-binding pockets (e.g., CK2α or GSK3β) . The methylthio group at the 3-position increases electron density, improving π-π stacking with aromatic residues (e.g., Phe113 in CK2α) compared to methoxy or nitro analogs . Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) can quantify binding free energies (ΔG) and hydrogen bond occupancy .

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating kinase activity or apoptosis pathways?

  • Methodological Answer :

  • Kinase Inhibition : Use Z’-LYTE™ assays with recombinant CK2α/GSK3β, measuring IC₅₀ via fluorescence polarization (Ex/Em = 400/445 nm) .
  • Apoptosis Pathways : Perform Western blotting for cleaved PARP and caspase-3 in treated cancer cells (e.g., A549), with Bax/Bcl-2 ratio quantification .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., p53, NF-κB) . Validate targets via siRNA knockdown and rescue experiments .

Q. How can in vitro metabolic stability and pharmacokinetic properties be assessed to guide lead optimization?

  • Methodological Answer :

  • Microsomal Stability : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to determine free fraction (fu) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms fluorogenically to assess drug-drug interaction risks .

Comparative Data and Structural Insights

ParameterN-(6-methyl-...)benzamideAnalog (N-(5-methylbenzo[d]thiazol-2-yl)-3-methylbenzamide)
Molecular Weight 318.5 g/mol 298.4 g/mol
Anticancer IC₅₀ 2.1 µM (LOX IMVI) 5.8 µM (NCI-H522)
Microsomal t₁/₂ 28 min 12 min

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